Dimethylnitramine vs. N-Nitropiperidine: Enthalpy of Formation and Combustion Heat
Dimethylnitramine exhibits a significantly lower heat of combustion and enthalpy of formation compared to the cyclic nitramine N-nitropiperidine, indicating a less energetic but more stable baseline [1]. Experimental determination of heats of combustion yielded 375.2±0.3 kcal/mol for DMNA versus 789.6±0.4 kcal/mol for N-nitropiperidine [1]. Correspondingly, standard enthalpies of formation were calculated as −17.9±0.3 kcal/mol for DMNA and −22.2±0.4 kcal/mol for N-nitropiperidine [1].
| Evidence Dimension | Heat of combustion and standard enthalpy of formation |
|---|---|
| Target Compound Data | Heat of combustion: 375.2±0.3 kcal/mol; ΔHf°: −17.9±0.3 kcal/mol |
| Comparator Or Baseline | N-nitropiperidine: Heat of combustion: 789.6±0.4 kcal/mol; ΔHf°: −22.2±0.4 kcal/mol |
| Quantified Difference | DMNA heat of combustion is 414.4 kcal/mol lower; ΔHf° is 4.3 kcal/mol higher (less negative) |
| Conditions | Calorimetric determination of heats of combustion; standard state thermochemical calculations. |
Why This Matters
This thermochemical baseline is critical for selecting DMNA as a low-energy model compound for computational validation and for distinguishing it from more energetic cyclic nitramines in formulation studies.
- [1] Matyushin, Y.N., V'yunova, I.B., Pepekin, V.I., & Apin, A.Y. (1971). Enthalpy of formation of the piperidyl radical. Russian Chemical Bulletin, 20, 2320–2323. View Source
